molecular formula C11H9N5 B13996363 1-(Naphthalen-2-yl)-1h-tetrazol-5-amine CAS No. 14832-57-6

1-(Naphthalen-2-yl)-1h-tetrazol-5-amine

Cat. No.: B13996363
CAS No.: 14832-57-6
M. Wt: 211.22 g/mol
InChI Key: RYJMTMFSAMKZNK-UHFFFAOYSA-N
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Description

1-(Naphthalen-2-yl)-1H-tetrazol-5-amine is a chemical compound of significant interest in scientific research, particularly within medicinal chemistry and ion channel studies. It features a tetrazole ring, a nitrogen-rich heterocycle known to serve as a bioisostere for carboxylic acids, which can enhance the pharmacokinetic properties of lead molecules . Tetrazole-bearing compounds are extensively investigated for a wide spectrum of biological activities, including potential antibacterial, antifungal, antihypertensive, and antiviral effects . The naphthalene moiety appended to the tetrazole ring provides a lipophilic aromatic scaffold that can be critical for molecular recognition and interaction with biological targets. While the specific biological profile of this exact analog is under characterization, research on closely related structural analogs has proven highly informative. For instance, the compound BL-1249, which shares a similar tetrazole-phenyl-amine architecture with a tetralin (tetrahydronaphthalene) group, has been identified as a putative potassium channel opener. It activates the TREK subfamily of K2P potassium channels (K2P2.1 (TREK-1) and K2P10.1 (TREK-2)) . This mechanism, which involves stabilizing the channel's conductive state via the selectivity filter "C-type" gate, leads to membrane hyperpolarization and has been associated with bladder-relaxant properties in preclinical models, demonstrating tissue selectivity over vascular smooth muscle . The structural features of this compound make it a valuable precursor or scaffold for designing and synthesizing novel derivatives. The synthetic routes to such 5-substituted-1H-tetrazoles are an active area of methodological research, with recent advances focusing on efficient, multicomponent catalytic processes . As such, this reagent provides researchers with a versatile building block for developing new chemical entities for pharmacological probe discovery, structure-activity relationship (SAR) studies, and exploring novel mechanisms of action for modulating cellular excitability. This product is intended for research and manufacturing purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

14832-57-6

Molecular Formula

C11H9N5

Molecular Weight

211.22 g/mol

IUPAC Name

1-naphthalen-2-yltetrazol-5-amine

InChI

InChI=1S/C11H9N5/c12-11-13-14-15-16(11)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H2,12,13,15)

InChI Key

RYJMTMFSAMKZNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N3C(=NN=N3)N

Origin of Product

United States

Preparation Methods

Suzuki Coupling Followed by Hydrogenolysis

A prominent method to prepare this compound involves a two-step one-pot protocol combining Suzuki cross-coupling and hydrogenolysis starting from 1-benzyl-5-bromo-1H-tetrazole. This method was reported in a 2020 study by a group using palladium catalysis with XPhos Pd G3 catalyst:

  • Step 1: Suzuki Coupling

    • React 1-benzyl-5-bromo-1H-tetrazole with naphthalen-2-yl boronic acid in toluene with cesium carbonate as base.
    • Conditions: 100 °C for 2 hours under nitrogen atmosphere.
    • Result: Formation of 1-benzyl-5-(naphthalen-2-yl)-1H-tetrazole intermediate.
  • Step 2: Hydrogenolysis

    • The intermediate is then subjected to hydrogenolysis in ethanol using 20% palladium on carbon catalyst at 40 °C for 18 hours.
    • Zinc powder and hydrochloric acid are used in a two-chamber system to facilitate deprotection of the benzyl group.
    • Workup includes extraction, acidification, and purification by chromatography.
  • Outcome:

    • The final product, this compound, is obtained in good yield (>50% overall on multimillimolar scale).
    • The process is scalable and requires minimal purification steps.

This approach benefits from modular synthesis, mild conditions, and avoids time-consuming purifications. The acidic workup helps isolate the tetrazole in high purity without additional decontamination steps.

One-Pot Three-Component Synthesis from Aldehydes

Another method, focusing on the synthesis of 5-substituted 1H-tetrazoles including aryl derivatives, uses a one-pot three-component reaction involving:

  • Aldehyde (e.g., naphthalen-2-carbaldehyde as precursor to the naphthyl group),
  • Hydroxylamine hydrochloride,
  • Sodium azide,
  • Catalyzed by ceric ammonium sulfate ((NH4)4Ce(SO4)4·2H2O).

Key reaction parameters:

  • Solvent: Dimethylformamide (DMF) was found optimal.
  • Catalyst loading: 20 mol% ceric ammonium sulfate.
  • Temperature: Reflux conditions (~140 °C).
  • Time: 6-12 hours depending on substrate.

Mechanism:

  • The aldehyde reacts with hydroxylamine hydrochloride to form an oxime intermediate.
  • The oxime is converted to nitrile in situ.
  • Sodium azide undergoes a [3+2] cycloaddition with the nitrile to form the tetrazole ring.
  • The ceric ammonium sulfate catalyst facilitates this sequence efficiently without isolation of intermediates.

Yields and Scope:

  • This method yields 5-substituted 1H-tetrazoles in moderate to good yields (typically 58-74%).
  • The catalyst is recyclable up to five times with minor loss in activity.
  • The method avoids toxic nitrile precursors, inert atmosphere, or anhydrous conditions.
  • The workup involves acidification, extraction, and chromatographic purification.

This protocol offers a green and practical alternative for synthesizing tetrazole derivatives, which can be adapted for this compound by using naphthalen-2-carbaldehyde as the aldehyde component.

Direct [3+2] Cycloaddition of Naphthalen-2-carbonitrile with Sodium Azide

A classical approach to 5-substituted 1H-tetrazoles involves the [3+2] cycloaddition of nitriles with sodium azide under catalytic conditions:

  • Naphthalen-2-carbonitrile reacts with sodium azide in the presence of catalysts such as copper(II) salts, silver nanoparticles, or heterogeneous catalysts.
  • Solvents like DMF or N-methyl-2-pyrrolidone (NMP) are commonly used.
  • Microwave irradiation or conventional heating at 100-130 °C for 2-4 hours accelerates the reaction.
  • Catalysts activate the nitrile group electrophilically, facilitating azide attack and cyclization.

This method can yield 5-(naphthalen-2-yl)-1H-tetrazole derivatives with high efficiency (up to 90-99% yields reported for related substrates). Subsequent amination at the 5-position (to introduce the amino group) can be achieved by functional group transformations or by starting with aminated nitriles if available.

Summary Table of Preparation Methods

Method Starting Materials Catalysts/Reagents Conditions Yield (%) Notes
Suzuki Coupling + Hydrogenolysis 1-Benzyl-5-bromo-1H-tetrazole, naphthalen-2-yl boronic acid XPhos Pd G3, Pd/C, Cs2CO3, Zn/HCl 100 °C (Suzuki), 40 °C (H2olysis) >50 Scalable, mild, minimal purification
One-pot 3-component from aldehyde Naphthalen-2-carbaldehyde, hydroxylamine hydrochloride, sodium azide Ceric ammonium sulfate ((NH4)4Ce(SO4)4·2H2O) Reflux in DMF, 6-12 h 58-74 Green, catalyst recyclable, avoids nitriles
[3+2] Cycloaddition of nitriles Naphthalen-2-carbonitrile, sodium azide Cu(II), Ag NPs, or heterogeneous catalysts 100-130 °C, 2-4 h (MW or heating) Up to 99 High yields, catalyst-activated nitrile
Multicomponent with 5-aminotetrazole 5-Aminotetrazole, naphthyl electrophiles Various Various Variable Versatile for heterocycle synthesis, emerging method

Detailed Research Findings and Analysis

  • The Suzuki coupling-hydrogenolysis method provides a robust and modular approach to access this compound, benefiting from palladium catalysis and avoiding isolation of unstable intermediates.
  • The one-pot three-component synthesis from aldehydes represents an environmentally friendly alternative that bypasses the need for nitrile precursors, using simple and inexpensive reagents with good functional group tolerance.
  • The classical [3+2] cycloaddition remains a gold standard for tetrazole synthesis, with modern catalysts and microwave assistance improving yield and reducing reaction times. However, it requires nitrile starting materials, which may be less accessible or more toxic.
  • The use of 5-aminotetrazole as a synthon opens avenues for multicomponent reactions to build complex derivatives, highlighting the amino group’s utility for further functionalization.

Chemical Reactions Analysis

Types of Reactions: 1-(Naphthalen-2-yl)-1h-tetrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or alkoxides in polar solvents.

Major Products Formed:

    Oxidation: Formation of naphthalene derivatives with oxidized functional groups.

    Reduction: Formation of reduced tetrazole derivatives.

    Substitution: Formation of substituted tetrazole derivatives with various functional groups.

Scientific Research Applications

1-(Naphthalen-2-yl)-1h-tetrazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-2-yl)-1h-tetrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Structural and Physical Properties

Compound Substituent Molecular Weight (g/mol) Density (g/cm³) Melting Point (°C) Crystal System
1-(Naphthalen-2-yl)-1H-tetrazol-5-amine Naphthalen-2-yl ~237.3* ~1.8–1.9* Not reported Not available
1-(4-Chlorophenyl)-1H-tetrazol-5-amine (XI) 4-Chlorophenyl 195.6 Not reported Not reported Monoclinic (P21/c)
1-(4’-Methylnaphthalen-1’-yl)-5-methyl-1H-tetrazole 4’-Methylnaphthalen-1’-yl ~255.3 Not reported 160–162 Not available
N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine 3,5-Dinitropyrazole 254.1 1.86 216–299 (decomp.) Monoclinic

Notes:

  • The naphthalen-2-yl group increases molecular weight and likely density compared to phenyl derivatives. Estimated density is inferred from nitro-tetrazole analogs (e.g., 1.76–1.86 g/cm³ for compound 47 in ).
  • Crystallographic data for phenyl-tetrazole derivatives (e.g., 8a in ) show centrosymmetric (P21/c) or non-centrosymmetric (P21) packing, which influences solubility and stability.

Thermal and Chemical Stability

  • Thermal decomposition :
    • Naphthalene-containing compounds are expected to exhibit high thermal stability (>200°C) due to aromatic conjugation, comparable to nitro-tetrazole derivatives (178–299°C in ).
    • Phenyl derivatives like XI decompose at lower temperatures, as electron-withdrawing groups (e.g., Cl) destabilize the tetrazole ring .

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